N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea
Description
N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea is a thiourea derivative featuring a branched ketone group (N-(1,1-dimethyl-3-oxobutyl)) and a beta-D-galactopyranosyl moiety linked via a thiourea bridge.
Properties
CAS No. |
81827-18-1 |
|---|---|
Molecular Formula |
C13H24N2O6S |
Molecular Weight |
336.41 g/mol |
IUPAC Name |
1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
MALBDFDVJOANIW-ZKKRXERASA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea typically involves the reaction of N-(1,1-Dimethyl-3-oxobutyl)acrylamide with beta-D-galactopyranosyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of N-(1,1-Dimethyl-3-oxobutyl)acrylamide, followed by its reaction with beta-D-galactopyranosyl isothiocyanate. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for carbohydrate-binding proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(a) N-(1,1-Dimethyl-3-oxobutyl)acrylamide (Diacetone acrylamide)
- Structure : Shares the N-(1,1-dimethyl-3-oxobutyl) group but replaces the thiourea-galactose moiety with an acrylamide group.
- Properties :
- Applications : Used in polymer synthesis (e.g., crosslinking agents) .
- Regulatory Status : Classified as hazardous (危) and toxic (劇) in Japan, indicating stringent handling requirements .
(b) Polymer with N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide
- Structure : A copolymer incorporating the N-(1,1-dimethyl-3-oxobutyl) group into a polymer backbone with acrylate esters .
- Applications : Industrial uses in coatings or adhesives.
- Regulatory Status : Listed in global environmental regulations, suggesting scrutiny over environmental persistence or toxicity .
Comparison Insight : The thiourea and galactose groups in the target compound likely enhance its solubility in polar solvents compared to the hydrophobic acrylamide derivatives, broadening its applicability in biochemical contexts.
Glycosylated Thiourea Derivatives
(a) (2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol (11)
- Structure: A galactopyranosyl derivative with tert-butyldiphenylsilyl and iodo protecting groups, linked to a sphingosine analog .
- Synthesis :
- Properties :
Its thiourea bridge may offer stronger hydrogen-bonding capacity compared to ether or carbonate linkages in analog (11) .
Physicochemical Properties
Biological Activity
N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea is a synthetic compound notable for its unique chemical structure, which combines a thiourea group with a beta-D-galactopyranosyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.
- Molecular Formula : C₁₃H₂₄N₂O₆S
- Molecular Weight : 336.41 g/mol
- CAS Number : 81827-18-1
The compound features a thiourea functional group that enhances its reactivity and biological interactions. The beta-D-galactopyranosyl component plays a crucial role in cell recognition processes, potentially enhancing the compound's bioactivity against various cancer cells and pathogens .
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Compounds with similar structures have been shown to inhibit cell proliferation and induce cytotoxic effects in various cancer cell lines. The mechanism of action may involve modulation of apoptosis pathways and interference with metabolic processes within the tumor cells .
Case Study Example :
In vitro studies demonstrated that derivatives of thiourea compounds can induce apoptosis in human cancer cell lines, such as breast and prostate cancer cells. The cytotoxic effects were measured using assays like MTT and trypan blue exclusion, revealing IC₅₀ values that indicate effective concentrations for inducing cell death .
Antimicrobial Activity
The compound also displays antimicrobial properties, which are attributed to its ability to disrupt cellular processes in bacteria and fungi. The beta-D-galactopyranosyl unit may enhance binding to bacterial surfaces, facilitating the compound's uptake and subsequent action against microbial targets .
The mechanisms by which this compound exerts its biological effects include:
- Nucleophilic Substitution Reactions : The thiourea group can participate in nucleophilic reactions, making it reactive towards various biological targets.
- Cell Recognition Enhancement : The galactopyranosyl moiety aids in cellular recognition, potentially increasing the compound's efficacy against specific cancer types .
- Apoptosis Induction : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death without significant side effects on normal cells .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | Low | DNA intercalation |
| Compound B | High | Moderate | Apoptosis induction |
| This compound | High | High | Nucleophilic substitution & apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
